Neochlorogenic acid

Beschreibung

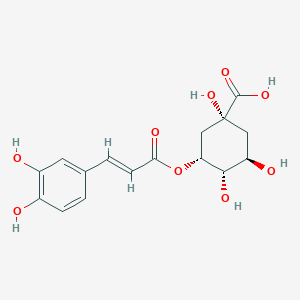

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-NXLLHMKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347903 | |

| Record name | Neochlorogenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906-33-2 | |

| Record name | Neochlorogenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Caffeylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neochlorogenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Neochlorogenic Acid

Plant Biosynthesis and Accumulation of Neochlorogenic Acid in Botanical Sources

This compound (3-O-caffeoylquinic acid) is synthesized in plants via the phenylpropanoid pathway, a complex network responsible for producing a wide array of secondary metabolites. The biosynthesis begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). This is followed by a series of hydroxylation and ligation steps.

This compound accumulates in a wide variety of plant species, often alongside its isomers. It is a notable component in many common fruits, vegetables, and medicinal plants. Significant concentrations have been identified in stone fruits like plums and peaches, as well as in coffee beans, potatoes, and tomatoes. The concentration of this compound can vary significantly between different plant species, cultivars, and even different parts of the same plant, such as the peel versus the pulp of a fruit. For instance, studies on Aronia species (chokeberries) have shown substantial amounts of this compound in both fruits and leaves. Similarly, research on various Sorbus species has highlighted their inflorescences as a particularly rich source.

Below is a data table illustrating the concentration of this compound in various botanical sources as reported in scientific literature.

Table 1: Concentration of this compound in Various Plant Sources

| Botanical Source | Plant Part | Concentration (mg/100g DW) | Reference |

|---|---|---|---|

| Sorbus amurensis | Inflorescence | 1701.1 | |

| Sorbus arranensis | Inflorescence | Predominant Component | |

| Aronia melanocarpa (Black Chokeberry) | Fruit | 92.3–212.6 | |

| Aronia arbutifolia (Red Chokeberry) | Fruit | 100.9–159.2 | |

| Prunus salicina ('Cuihongli' Plum) | Peel | 7.95 (mg/100g FW) | |

| Polygonum cuspidatum | Leaves | 231 (mg/100g FW) | |

| Solidago virgaurea | Roots | Highest among tested Solidago spp. | |

| Schisandra rubriflora | Leaves & Stems | Present |

Mammalian Metabolism and Biotransformation of this compound

Once ingested, this compound, like other caffeoylquinic acids (CQAs), undergoes extensive metabolism by both host enzymes and the gut microbiota. Its journey through the mammalian body involves absorption, distribution to various tissues, biotransformation into numerous metabolites, and eventual excretion.

Research on Absorption and Distribution Dynamics of this compound

The absorption of this compound begins in the upper gastrointestinal tract. Studies in rats have shown that this compound can be rapidly absorbed following oral administration. A portion of the ingested this compound is absorbed intact, while some may be hydrolyzed into its constituent parts, caffeic acid and quinic acid, prior to or during absorption. Pharmacokinetic studies have identified intact this compound in the plasma of rats shortly after ingestion, though its bioavailability can be relatively low.

The peak plasma concentration of this compound and its isomers typically occurs within hours of ingestion. Once absorbed, these compounds are distributed throughout the body. The liver is a primary site for the metabolism of absorbed CQAs. Research following the oral administration of a plant extract containing this compound to rats showed that the compound was distributed and subsequently metabolized, with its metabolites appearing in plasma.

Characterization of this compound Excretion Pathways and Metabolites

This compound and its metabolites are eliminated from the body through urine and feces. A comprehensive study in rats identified a total of 43 metabolites for this compound (3-CQA). The biotransformation reactions are extensive and include hydrolysis, hydrogenation, methylation, glucuronidation, and sulfation.

Hydrolysis of the ester bond is a key initial step, releasing caffeic acid and quinic acid. Caffeic acid is then subject to further modifications. Common metabolites identified in plasma, urine, and feces after this compound intake include caffeic acid itself, ferulic acid (a methylated form of caffeic acid), dihydrocaffeic acid, and various glucuronide and sulfate (B86663) conjugates. For example, after oral administration of an extract containing this compound, caffeic acid 3-O-glucuronide and caffeic acid 4-O-glucuronide were identified as major metabolites in rat plasma. The presence of hippuric acid in urine is also a well-documented downstream metabolite resulting from the extensive breakdown of the phenolic structure by the gut microbiota.

Investigation into the Role of Gut Microbiota in this compound Metabolism

The gut microbiota plays a pivotal role in the biotransformation of this compound. A significant portion of ingested this compound is not absorbed in the small intestine and travels to the colon. Here, the vast and diverse microbial community metabolizes it. The primary action of the gut microbiota is the hydrolysis of the ester bond via cinnamoyl esterase enzymes, which cleaves this compound into caffeic acid and quinic acid.

Bacteria from genera such as Bifidobacterium and Lactobacillus have been shown to possess the esterase activity necessary to initiate this breakdown. Following hydrolysis, the gut microbiota further transforms caffeic acid through reactions like reduction (hydrogenation) of the side chain to produce dihydrocaffeic acid, and dehydroxylation to form compounds like 3-hydroxyphenylpropionic acid. These smaller phenolic acids are more readily absorbed into the bloodstream than the parent compound and can then undergo further metabolism in the liver. Research has demonstrated that the metabolic pathways can vary between individuals, reflecting differences in their gut microbiota composition. For example, one study highlighted the ability of Lactobacillus reuteri to convert 5-CQA into various metabolites, including esculetin, a transformation not observed with other tested gut bacteria like Bacteroides fragilis or Bifidobacterium longum.

Comparative Metabolic Profiling Studies of this compound and its Isomers

Comparative studies analyzing the metabolism of this compound (3-CQA), chlorogenic acid (5-CQA), and cryptochlorogenic acid (4-CQA) have revealed both similarities and differences in their metabolic fates. All three isomers undergo similar types of biotransformation, including hydrolysis, methylation, and conjugation.

A detailed study in rats directly comparing the three isomers found that they produce a large, overlapping set of metabolites. However, quantitative differences were observed. For 5-CQA, 50 metabolites were identified, while 47 were found for 4-CQA, and 43 for 3-CQA (this compound). This suggests subtle differences in how they are processed by metabolic enzymes. Furthermore, human studies have indicated that the absorption and metabolism rates of the isomers can differ. For instance, after ingestion of a mix of isomers, the ratio of 5-CQA in plasma was higher compared to its initial ratio in the ingested product, suggesting that 5-CQA is metabolized more slowly than 4-CQA and 3-CQA. Pharmacokinetic analyses in rats also show variations in the plasma concentrations and elimination half-lives of the different isomers after oral administration.

The table below summarizes the key metabolic reactions for this compound and its isomers.

Table 2: Major Metabolic Reactions of Caffeoylquinic Acid Isomers

| Metabolic Reaction | Description | Key Metabolites | Primary Location |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond linking caffeic acid and quinic acid. | Caffeic acid, Quinic acid | Small Intestine, Colon (Gut Microbiota) |

| Reduction/Hydrogenation | Saturation of the double bond in the caffeic acid side chain. | Dihydrocaffeic acid, Dihydroferulic acid | Colon (Gut Microbiota) |

| Dehydroxylation | Removal of hydroxyl groups from the aromatic ring. | 3-Hydroxyphenylpropionic acid | Colon (Gut Microbiota) |

| Methylation | Addition of a methyl group, often to a hydroxyl group. | Ferulic acid, Isoferulic acid | Liver, other tissues |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | Caffeic acid-O-glucuronides | Liver, Intestines |

| Sulfation | Conjugation with a sulfate group. | Caffeic acid-O-sulfates | Liver, Intestines |

Mechanistic Investigations of Neochlorogenic Acid S Biological Activities

Elucidation of Molecular Targets and Intracellular Signaling Pathways Modulated by Neochlorogenic Acid

This compound (NCA), a prominent isomer of chlorogenic acid, demonstrates a range of biological effects by interacting with and modulating various intracellular signaling pathways. researchgate.net Its influence extends from regulating cellular stress responses and inflammation to controlling cell cycle progression and metabolic pathways. This section delves into the specific molecular mechanisms through which this compound exerts its biological activities.

Regulation of Oxidative Stress Pathways: Nrf2/HO-1 Axis and Antioxidant Enzyme Systems

This compound plays a significant role in the cellular defense against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. dntb.gov.uaresearchgate.netnih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. consensus.app Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). However, upon stimulation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. consensus.app

This activation leads to the upregulation of several antioxidant enzymes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.gov Studies have shown that this compound treatment increases the expression of Nrf2 and subsequently enhances the levels of HO-1. dntb.gov.uanih.gov This induction of HO-1 and other antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), helps to neutralize reactive oxygen species (ROS), thereby reducing cellular oxidative damage. researchgate.netmdpi.com For instance, in human keratinocyte HaCaT cells subjected to oxidative stress, polyphenols including this compound were found to up-regulate the expression of Nrf2 and HO-1, leading to increased levels of SOD, CAT, and glutathione (B108866) (GSH), and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net The protective effects of this compound against oxidative stress are often linked to its ability to scavenge free radicals directly and to modulate these crucial antioxidant pathways. biosynth.comuark.edu

Table 1: Impact of this compound on Oxidative Stress Pathways

| Cell Line | Treatment/Model | Key Findings | Reference |

| A549 cells | Lipopolysaccharide (LPS)-stimulated | Increased expression of HO-1 via AMPK/Nrf2 signaling. | dntb.gov.ua |

| Macrophages | Lipopolysaccharide (LPS)-activated | Induced overexpression of Nrf2/ARE-regulated proteins (NQO-1, HO-1). | nih.gov |

| HaCaT cells | Oxidative stress | Upregulated Nrf2 and HO-1 expression, increased SOD, CAT, GSH levels. | researchgate.net |

| A7r5 cells | Glucolipotoxicity-induced | Increased Nrf2 and catalase protein levels, reduced ROS. | mdpi.com |

Modulation of Inflammatory Signaling Cascades: NF-κB and Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. dntb.gov.uabiocrick.com The NF-κB pathway is a central regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines and enzymes. mdpi.com this compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. nih.gov This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.govbiocrick.commedchemexpress.com

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), is another critical signaling route involved in inflammatory responses. mdpi.com this compound has been observed to block the phosphorylation of p38 MAPK in activated microglia. biocrick.com In UVB-irradiated human dermal fibroblasts, this compound effectively suppressed the phosphorylation of ERK and p38, but not JNK. mdpi.com By inhibiting these MAPK signaling molecules, this compound can downregulate the expression of downstream inflammatory mediators. dntb.gov.ua For example, in LPS-stimulated A549 cells, this compound inhibited NF-κB activation and blocked the phosphorylation of MAPKs. dntb.gov.uaresearchgate.net

Table 2: Modulation of Inflammatory Pathways by this compound

| Cell Line | Treatment/Model | Key Findings | Reference |

| BV2 microglia | Lipopolysaccharide (LPS)-induced | Inhibited phosphorylated NF-κB p65 and p38 MAPK activation. | biocrick.com |

| A549 cells | Lipopolysaccharide (LPS)-stimulated | Inhibited NF-κB activation and blocked MAPK signaling pathway phosphorylation. | dntb.gov.uaresearchgate.net |

| Macrophages | Lipopolysaccharide (LPS)-activated | Attenuated IKKα/β and IκBα phosphorylation, and LPS-elevated JAK-1, STAT-1, and MAPK phosphorylation. | nih.gov |

| Hs68 fibroblasts | UVB-irradiated | Suppressed the phosphorylation of ERK and p38. | mdpi.com |

Crosstalk with AMPK/SIRT1 Signaling Pathways

This compound influences cellular energy metabolism and inflammatory responses through its interaction with the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways. mdpi.comwu.ac.th AMPK acts as a master regulator of cellular energy homeostasis, and its activation can lead to a switch from anabolic to catabolic pathways to conserve energy. wu.ac.th this compound has been shown to induce the phosphorylation and activation of AMPK. wu.ac.thspandidos-publications.com This activation can, in turn, contribute to the anti-inflammatory effects of this compound by activating the Nrf2 signaling pathway. dntb.gov.uaresearchgate.netnih.gov

SIRT1, a NAD+-dependent deacetylase, is another key regulator of metabolism and cellular stress responses. It has been reported that the activation of SIRT1 can lead to the deacetylation and subsequent activation of various downstream targets, including those involved in lipid metabolism. mdpi.com this compound has been found to alleviate hepatic lipid accumulation by modulating the miR-34a/SIRT1/AMPK pathway. mdpi.com By downregulating miR-34a, this compound leads to the activation of SIRT1, which in turn activates AMPK, resulting in reduced lipogenesis and lipid accumulation. mdpi.com This highlights a significant crosstalk between AMPK and SIRT1 pathways in mediating the metabolic benefits of this compound.

Table 3: this compound's Interaction with AMPK/SIRT1 Pathways

| Cell/Animal Model | Treatment/Model | Key Findings | Reference |

| HepG2 cells | Oleic acid-induced lipid accumulation | Alleviated lipid accumulation by downregulating miR-34a and activating the SIRT1/AMPK pathway. | mdpi.com |

| Insulin-resistant rats | High fat-high fructose (B13574) diet | Increased p-AMPK in skeletal muscle. | wu.ac.th |

| A549 cells | Lipopolysaccharide (LPS)-stimulated | Increased HO-1 expression via activating the AMPK/Nrf2 signaling pathway. | dntb.gov.uaresearchgate.net |

| Macrophages | Lipopolysaccharide (LPS)-activated | Induced AMPK activation via phosphorylation of LKB1 and CaMKII. | nih.gov |

Influence on PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. jbuon.comnih.gov Dysregulation of this pathway is often implicated in various diseases, including cancer. This compound has been demonstrated to exert inhibitory effects on the PI3K/Akt/mTOR pathway. jbuon.com

In human gastric carcinoma cells, this compound was found to downregulate the expression of key proteins in the mTOR/PI3K/Akt signaling pathway. jbuon.com Specifically, it decreased the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, while the total protein levels of these molecules remained largely unchanged. jbuon.com Similarly, in vascular smooth muscle cells cultured under high glucose and oleic acid conditions, this compound inhibited the PI3K/Akt pathway, leading to reduced cell proliferation. nih.gov This inhibitory effect on the PI3K/Akt/mTOR pathway contributes to the anti-proliferative and anti-tumor activities of this compound. spandidos-publications.comjbuon.com

Table 4: this compound's Effect on the PI3K/Akt/mTOR Pathway

| Cell Line | Treatment/Model | Key Findings | Reference |

| AGS (gastric carcinoma) cells | This compound treatment | Downregulated the expression of key proteins of the mTOR/PI3K/Akt signaling pathway. | jbuon.com |

| A7r5 (vascular smooth muscle) cells | Glucolipotoxicity-induced | Inhibited the PI3K/Akt pathway, reducing cell proliferation. | nih.gov |

| OSCC (oral squamous cell carcinoma) cells | This compound treatment | Suppressed the mTOR/PI3K/Akt signaling pathway. | spandidos-publications.com |

Interaction with Mitochondrial Dynamics and Intracellular Calcium Homeostasis, including Mitochondrial Calcium Uniporter (MCU)

This compound has been shown to interact with mitochondrial functions and intracellular calcium (Ca2+) homeostasis, which are critical for various cellular processes, including cell death and survival. researchgate.netresearchgate.net A key player in mitochondrial Ca2+ uptake is the mitochondrial calcium uniporter (MCU). researchgate.net

Studies have revealed that this compound can directly bind to and upregulate the expression of the MCU. researchgate.netnih.gov This upregulation leads to an excessive influx of Ca2+ into the mitochondria, causing mitochondrial calcium imbalance, dysfunction, and structural alterations. researchgate.netnih.gov This MCU-mediated calcium overload can trigger an increase in reactive oxygen species (ROS) production and ultimately lead to apoptosis, particularly in cancer cells. researchgate.netnih.gov This suggests that this compound can act as a small molecule drug to induce cancer cell death by targeting the MCU and disrupting mitochondrial calcium homeostasis. researchgate.net Furthermore, this compound has been observed to inhibit the decrease in mitochondrial membrane potential induced by oxidative stress, a protective effect that may involve the Nrf2 pathway. acs.org

Table 5: this compound's Interaction with Mitochondria and Calcium Homeostasis

| Cell/Animal Model | Treatment/Model | Key Findings | Reference |

| HepG2 (liver cancer) cells | This compound treatment | Upregulated MCU expression, leading to mitochondrial calcium imbalance and dysfunction. | researchgate.netnih.gov |

| Tumor-bearing mice | This compound and calcium chloride | Showed a synergistic antitumor effect. | researchgate.net |

| Bone Marrow Mesenchymal Stem Cells (BMSCs) | H2O2-induced apoptosis | Inhibited the decrease in mitochondrial membrane potential. | acs.org |

Effects on Cell Cycle Regulatory Proteins and Checkpoints

This compound can influence cell proliferation by affecting cell cycle regulatory proteins and checkpoints. spandidos-publications.com The cell cycle is a tightly regulated process involving various cyclins and cyclin-dependent kinases (CDKs) that drive the progression through different phases. spandidos-publications.com

In oral squamous cell carcinoma (OSCC) cells, this compound treatment, particularly in combination with the antitumor drug pingyangmycin, led to cell cycle arrest. spandidos-publications.com This was associated with the downregulation of the expression of CDK1 and cyclin B1, which are key regulators of the G2/M transition. spandidos-publications.com The combination treatment also induced cell cycle arrest in the G0/G1 phase and reduced the number of cells in the S phase, suggesting an inhibition of the transition from G1 to S phase. spandidos-publications.com Furthermore, transcriptomic analysis has indicated that this compound may play a role in DNA integrity and damage checkpoint signaling before mitosis. researchgate.net These findings suggest that this compound can exert its anti-proliferative effects by modulating the expression of critical cell cycle proteins and inducing cell cycle arrest at specific checkpoints. spandidos-publications.comspandidos-publications.com

Table 6: this compound's Effects on Cell Cycle Regulation

| Cell Line | Treatment/Model | Key Findings | Reference |

| OSCC (oral squamous cell carcinoma) cells | This compound and pingyangmycin treatment | Downregulated CDK1 and cyclin B1 expression, induced cell cycle arrest in G0/G1 phase. | spandidos-publications.com |

| Cancer cells (from transcriptomic analysis) | This compound treatment | Implicated in DNA integrity and damage checkpoint signaling before mitosis. | researchgate.net |

Induction and Modulation of Apoptotic and Necrotic Pathways

This compound has been shown to influence programmed cell death, primarily through the induction of apoptosis. In the context of intervertebral disk degeneration, this compound demonstrated a protective effect against hydrogen peroxide (H₂O₂)-induced apoptosis in bone marrow mesenchymal stem cells (BMSCs). acs.org It was observed to inhibit the decrease in mitochondrial membrane potential, a key event in the apoptotic cascade. acs.org This protective mechanism appears to involve the Nrf2 pathway. acs.org

Furthermore, studies on lead-induced neurotoxicity in zebrafish models have shown that lead exposure leads to apoptosis during neurodevelopment. Co-treatment with this compound was found to ameliorate this lead-induced apoptosis, suggesting a protective role against certain types of cellular damage that can trigger programmed cell death. frontiersin.org

In cancer research, extracts of Polygonum cuspidatum rich in this compound have been observed to induce DNA fragmentation and activate caspase 3/7 in colon cancer cells, both of which are hallmark events of apoptosis. researchgate.net This suggests a potential anti-cancer effect by promoting the apoptotic demise of tumor cells. researchgate.net The inflammatory response is often intertwined with apoptotic pathways. This compound can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are also known to be potent inducers of apoptosis. acs.orgmedchemexpress.com By modulating these inflammatory signals, this compound may indirectly influence apoptotic processes.

Differential Regulation of Gene and Protein Expression

This compound exerts its biological effects by modulating the expression of a wide array of genes and proteins involved in critical cellular processes, including lipid and glucose metabolism, and cell growth and proliferation.

Lipid Metabolism:

Sterol Regulatory Element-Binding Proteins (SREBPs), Fatty Acid Synthase (FASN), and HMG-CoA Reductase (HMG-CoR): In in-vitro models of nonalcoholic fatty liver disease (NAFLD), this compound has been shown to reduce intracellular lipid accumulation by downregulating the expression of SREBP1, FASN, SREBP2, and HMG-CoR. researchgate.netmdpi.comcolab.ws SREBP1 and FASN are key regulators of fatty acid synthesis, while SREBP2 and HMG-CoR are crucial for cholesterol synthesis. researchgate.netmdpi.comnih.gov Similarly, in rats with insulin (B600854) resistance, this compound treatment significantly decreased the expression of hepatic lipogenic genes, including SREBP1c and FAS. wu.ac.thwu.ac.th

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1): this compound has been found to increase the expression of genes involved in fatty acid oxidation. In oleic acid-induced HepG2 cells, it reversed the downregulation of PPARα and CPT1, which are essential for the transport and β-oxidation of fatty acids. researchgate.netnih.gov However, in a study on rats with high fat-high fructose diet-induced insulin resistance, this compound did not significantly change the expression levels of PPARα and CPT1, suggesting its primary effect in this model was on lipid synthesis rather than oxidation. wu.ac.th

Glucose Metabolism:

Glucose Transporter Type 4 (GLUT4), Phosphoenolpyruvate Carboxykinase (PEPCK), and Glucose-6-Phosphatase (G6Pase): this compound has been demonstrated to improve glucose homeostasis. In rats with insulin resistance, it upregulated the expression of the GLUT4 gene and protein in skeletal muscle, which is responsible for glucose uptake. wu.ac.th Concurrently, it downregulated the expression of hepatic gluconeogenic genes, PEPCK and G6Pase, which are involved in glucose production in the liver. wu.ac.thwu.ac.th This dual action contributes to lowering blood glucose levels. wu.ac.th

MicroRNA and Cell Proliferation:

MicroRNA-34a (miR-34a): In an in-vitro model of NAFLD, this compound was found to attenuate the oleic acid-induced expression of miR-34a. mdpi.comnih.gov The downregulation of miR-34a by this compound leads to the activation of the SIRT1/AMPK pathway, which in turn helps to alleviate lipid accumulation. mdpi.comnih.gov

Topoisomerase II Alpha (TOP2A): Research has indicated that this compound can enhance the antitumor effects of pingyangmycin by regulating the expression of TOP2A, a key enzyme involved in DNA replication and cell division. nih.govresearchgate.net

The following table summarizes the modulatory effects of this compound on the expression of these key genes and proteins:

| Gene/Protein | Biological Process | Effect of this compound | References |

| SREBPs | Lipid Synthesis | Downregulation | wu.ac.th, researchgate.net, wu.ac.th, mdpi.com, colab.ws |

| FASN | Lipid Synthesis | Downregulation | wu.ac.th, researchgate.net, wu.ac.th, mdpi.com, colab.ws |

| HMG-CoR | Cholesterol Synthesis | Downregulation | researchgate.net, mdpi.com, colab.ws |

| PPARα | Fatty Acid Oxidation | Upregulation (in vitro), No significant change (in vivo) | wu.ac.th, nih.gov, researchgate.net |

| CPT1 | Fatty Acid Oxidation | Upregulation (in vitro), No significant change (in vivo) | wu.ac.th, nih.gov, researchgate.net |

| GLUT4 | Glucose Uptake | Upregulation | wu.ac.th, wu.ac.th |

| PEPCK | Gluconeogenesis | Downregulation | wu.ac.th, wu.ac.th |

| G6Pase | Gluconeogenesis | Downregulation | wu.ac.th, wu.ac.th |

| miR-34a | Lipid Metabolism Regulation | Downregulation | mdpi.com, nih.gov |

| TOP2A | Cell Proliferation | Regulation | nih.gov, researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The biological activities of this compound and its analogues are closely linked to their chemical structures. Structure-activity relationship (SAR) studies aim to understand how specific structural features influence their therapeutic effects.

This compound is an isomer of chlorogenic acid, both belonging to the caffeoylquinic acid family. foodb.ca The core structure consists of a quinic acid moiety and a caffeic acid moiety. The position of the caffeoyl group on the quinic acid ring is a key determinant of their biological activity.

In a study examining the inhibitory effects of caffeoylquinic acid analogues on aldose reductase, an enzyme implicated in diabetic complications, it was found that the position of the caffeoyl group significantly influenced the inhibitory potency. jst.go.jp Chlorogenic acid (5-O-caffeoylquinic acid) exhibited stronger inhibition than this compound (3-O-caffeoylquinic acid) and 4-O-caffeoyl-d-quinic acid. jst.go.jp This suggests that the esterification position on the quinic acid ring is critical for this particular biological activity.

Furthermore, the number and arrangement of hydroxyl groups on the aromatic ring of the caffeic acid moiety are also important. These hydroxyl groups are largely responsible for the antioxidant properties of these compounds, as they can donate hydrogen atoms to scavenge free radicals. mdpi.com It has been suggested that isochlorogenic acid A, which possesses more hydroxyl groups than this compound, exhibits more potent antioxidant activity. mdpi.com

The esterification of the carboxylic acid group of quinic acid can also modulate activity. For instance, chlorogenic acid methyl ester showed a potent inhibitory effect on aldose reductase. jst.go.jp

The esterification position of the caffeoyl group on the quinic acid ring.

The number and position of hydroxyl groups on the caffeic acid moiety.

Modifications to the carboxylic acid group of the quinic acid moiety.

These SAR insights are crucial for the design and development of new, more potent analogues of this compound with improved therapeutic properties. nih.gov

Therapeutic and Health Promoting Research on Neochlorogenic Acid in Disease Models

Neuroprotective Efficacy Research of Neochlorogenic Acid

Emerging research highlights the potential of this compound in mitigating neuronal damage and dysfunction associated with neurodegenerative diseases and other insults to the central nervous system. Its neuroprotective effects are largely attributed to its ability to counteract neuroinflammation and oxidative stress, and to modulate pathways crucial for neuronal survival and function.

Studies in Neurodegenerative Disease Models

This compound has been investigated in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, showing promise in alleviating disease-related pathologies. In the context of Alzheimer's disease, studies using animal models have shown that chlorogenic acids, including this compound, can attenuate the synaptic dysfunction caused by exposure to β-amyloid peptides. nih.govresearchgate.netnih.gov While direct studies on this compound in Parkinson's disease models are less common, research on its parent compound, chlorogenic acid, has demonstrated neuroprotective effects in various in vitro and in vivo models. For instance, chlorogenic acid has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in SH-SY5Y cells, a common in vitro model for Parkinson's disease, by improving mitochondrial membrane potential and reducing the release of pro-apoptotic factors. dovepress.com Furthermore, in a zebrafish model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), chlorogenic acid was found to alleviate dopaminergic neuron loss and reduce apoptosis in the brain. scispace.com These findings suggest a potential therapeutic role for this compound in neurodegenerative conditions, warranting further specific investigation.

Attenuation of Neuroinflammation and Oxidative Damage in Central Nervous System Models

A key mechanism underlying the neuroprotective effects of this compound is its ability to suppress neuroinflammation and oxidative stress. In BV2 microglial cells, the resident immune cells of the central nervous system, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced activation and the subsequent production of pro-inflammatory mediators. nih.gov Specifically, it dose-dependently suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) formation. nih.gov Moreover, this compound inhibited the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov This anti-inflammatory action is mediated, at least in part, by blocking the activation of nuclear factor-kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK). nih.gov These findings underscore the potential of this compound to protect neurons by mitigating the detrimental effects of microglial activation and the associated inflammatory cascade.

Neuroprotective Effects of this compound in CNS Models

| Model System | Key Findings | Mechanism of Action |

|---|---|---|

| BV2 Microglial Cells (LPS-induced) | Suppression of iNOS and COX-2 expression; Reduced NO formation; Inhibition of TNF-α and IL-1β production. | Inhibition of NF-κB p65 and p38 MAPK activation. nih.gov |

| Mouse Hippocampal Slices (β-amyloid-induced) | Attenuation of synaptic dysfunction. | Indirect correction of synaptic dysfunction. nih.govresearchgate.netnih.gov |

Modulation of Neurotrophic Factors and Synaptic Plasticity Mechanisms

While direct evidence for this compound's modulation of specific neurotrophic factors like brain-derived neurotrophic factor (BDNF) is still emerging, studies on related chlorogenic acids suggest a potential role in this area. For example, chlorogenic acid has been shown to ameliorate chronic stress-induced injury in the prefrontal cortex by activating the 5-HT/BDNF signaling pathway in rats. researchgate.net Research on this compound in mouse hippocampal slices has provided insights into its effects on synaptic plasticity. Under normal physiological conditions, this compound did not directly affect basal synaptic transmission or long-term potentiation (LTP) and long-term depression (LTD). nih.govresearchgate.netnih.gov However, in pathological models, such as those mimicking ischemia or Alzheimer's disease, this compound demonstrated a restorative effect on synaptic function. nih.govresearchgate.netnih.gov It was able to dampen the abnormal shift in hippocampal synaptic plasticity associated with memory impairment caused by β-amyloid peptides. nih.govresearchgate.netnih.gov This suggests that this compound may not act as a direct modulator of synaptic transmission but rather as a corrective agent that helps to restore normal synaptic function in the face of pathological insults. nih.govresearchgate.netnih.gov

Anti-inflammatory Actions of this compound

This compound exhibits potent anti-inflammatory properties across a range of disease models, targeting key inflammatory pathways and mediators. Its ability to quell inflammation suggests its therapeutic potential in both acute and chronic inflammatory conditions.

Investigations in Acute and Chronic Inflammatory Conditions (e.g., acute pneumonia, rheumatoid arthritis, inflammatory bowel disease)

In models of acute pneumonia, this compound has demonstrated significant anti-inflammatory effects. Studies have shown its ability to mitigate inflammatory responses in macrophages, which are key players in both acute and chronic inflammation. nih.gov In a model of inflammatory bowel disease (IBD), research on chlorogenic acid, a closely related compound, has shown that it can ameliorate colitis in interleukin-10 knockout mice by reducing the expression of inflammatory mediators such as iNOS, IL-1β, and TNF-α. mdpi.comnih.govmdpi.com Similarly, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, chlorogenic acid reduced the disease activity index, myeloperoxidase activity, and TNF-α levels in colon tissues. While these studies focus on chlorogenic acid, they provide a strong rationale for the potential efficacy of this compound in IBD. In the context of rheumatoid arthritis, studies have also primarily focused on chlorogenic acid, which has been shown to ameliorate arthritis progression in collagen-induced arthritis models in mice by inhibiting the production of TNF-α. It has also been found to inhibit the proliferation of fibroblast-like synoviocytes, key cells in the pathology of rheumatoid arthritis, by inducing apoptosis and suppressing inflammatory signaling pathways.

Mitigation of Allergic and Airway Inflammation Pathophysiology

This compound has shown promise in mitigating the pathophysiology of allergic and airway inflammation. Its anti-inflammatory and anti-oxidative effects have been observed in macrophages, which are involved in stimulating airway hyperresponsiveness and inflammation. While much of the research in this specific area has focused on the broader category of chlorogenic acids, the demonstrated anti-inflammatory properties of this compound in other models strongly suggest its potential in this context. For instance, this compound has been shown to inhibit LPS-activated inflammatory responses by up-regulating Nrf2/HO-1 and involving the AMPK pathway, which are crucial signaling pathways in modulating inflammatory responses. nih.gov

Anti-inflammatory Effects of this compound and Related Compounds

| Disease Model | Compound | Key Findings | Mechanism of Action |

|---|---|---|---|

| Inflammatory Bowel Disease (IL-10 knockout mice) | Chlorogenic Acid | Reduced expression of iNOS, IL-1β, and TNF-α. mdpi.comnih.govmdpi.com | Attenuation of colon inflammation. mdpi.comnih.govmdpi.com |

| Colitis (DSS-induced mice) | Chlorogenic Acid | Reduced disease activity index, myeloperoxidase activity, and TNF-α levels. | Decreased production of pro-inflammatory cytokines and restoration of intestinal microbial diversity. |

| Rheumatoid Arthritis (Collagen-induced arthritis in mice) | Chlorogenic Acid | Ameliorated arthritis progression; inhibited TNF-α production. | Inhibition of BAFF production. |

| Rheumatoid Arthritis (Fibroblast-like synoviocytes) | Chlorogenic Acid | Inhibited proliferation of synoviocytes. | Induction of apoptosis and suppression of JAK/STAT and NF-κB signaling. |

| Macrophage-mediated Inflammation (LPS-activated macrophages) | This compound | Reduced production of NO, prostaglandin (B15479496) E2, TNF-α, ROS, IL-1β, and IL-6. nih.gov | Activation of AMPK/Nrf2 signaling pathway. nih.gov |

Impact on Intervertebral Disk Degeneration Pathomechanisms

This compound has been investigated for its potential therapeutic effects on intervertebral disk degeneration (IDD), a condition often driven by inflammation and oxidative stress within the disk's microenvironment. acs.org Research has explored its use in tissue engineering approaches to repair degenerated disks. In one study, this compound was encapsulated with bone marrow mesenchymal stem cells (BMSCs) into a GelMA hydrogel carrier. acs.orgnih.gov This method was designed to protect the transplanted stem cells from the harsh, oxidative environment of the degenerated disk. acs.orgnih.gov

The findings indicated that this compound effectively mitigated oxidative stress and lowered the rate of apoptosis in the transplanted cells. acs.orgnih.gov The hydrogel carrier provided a suitable environment for cell survival. acs.org In an in-vivo model, the combination of the GelMA hydrogel, BMSCs, and this compound demonstrated superior repair of degenerated intervertebral disks compared to other treatment groups. acs.orgnih.gov These results suggest that this compound may be a promising agent in developing treatments for disk degeneration, primarily through its anti-inflammatory and anti-aging properties that can protect cells from oxidative stress-induced damage. acs.org

Anticancer Research and Antitumor Mechanisms of this compound

This compound, a phenolic compound, has demonstrated notable antitumor effects across various cancer models. spandidos-publications.com Its mechanisms of action are multifaceted, involving the induction of programmed cell death, interruption of the cell division cycle, and hindrance of cancer cell motility.

Studies on Gastric Carcinoma, Colon Cancer, Human Glioma, and Oral Squamous Cell Carcinoma Models

Gastric Carcinoma: In human gastric carcinoma cells, this compound has shown significant anticancer activity both in vitro and in vivo. nih.gov Studies have reported its ability to induce cancer cell death and suppress tumor growth. nih.govjbuon.com Research using a nude mice xenograft model showed that administration of this compound led to a significant reduction in average tumor volumes compared to untreated controls. nih.govresearchgate.net The compound exhibited an IC50 (half-maximal inhibitory concentration) of 20 µM in these cells, indicating potent activity. nih.gov

Colon Cancer: this compound has been identified as a potential cancer-suppressive component in studies on human colon adenocarcinoma cells (Caco-2). uark.eduuark.edu Research has shown that treatment with this compound significantly reduces the proliferation of these cancer cells. uark.eduuark.edu At concentrations between 150-500 µmol, it inhibited cell proliferation by 69.7% to 94.2% over 24 to 72 hours. uark.eduuark.edu Furthermore, it induced morphological changes in the Caco-2 cells, causing their surfaces to become rougher and more irregularly shaped as the concentration of the treatment increased. uark.eduuark.edu

Human Glioma: Extracts rich in this compound have demonstrated anticancer effects against grade IV human glioma cells and the U87MG cell line. researchgate.net The mechanism of action in these cancer models has been linked to the induction of DNA damage and the downregulation of various epigenetic factors within the cancer cells. researchgate.net

Oral Squamous Cell Carcinoma (OSCC): In models of oral squamous cell carcinoma, this compound has been shown to possess antitumor effects. spandidos-publications.comnih.gov It has been studied particularly for its ability to enhance the efficacy of existing chemotherapeutic agents. spandidos-publications.comnih.gov

Mechanisms of Apoptosis Induction and Cell Cycle Arrest in Malignant Cells

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. In gastric carcinoma cells, apoptosis is triggered through the loss of mitochondrial membrane potential (MMP) and an increase in intracellular reactive oxygen species (ROS). nih.govjbuon.com This disruption of mitochondrial function is a key step in initiating the apoptotic cascade. nih.gov

This compound also influences the cell cycle of malignant cells. In oral squamous cell carcinoma, it has been found to enhance cell cycle arrest at the G0/G1 phase when used in combination with the chemotherapeutic agent pingyangmycin. spandidos-publications.comnih.gov This arrest prevents the cells from progressing to the S phase, thereby halting their proliferation. spandidos-publications.com The regulation of proteins such as cyclin-dependent kinase 1 (CDK1) and cyclin B1 is involved in this process. spandidos-publications.com Furthermore, in OSCC cells, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspase-3, further promoting the mitochondrial-dependent apoptotic pathway. spandidos-publications.com

| Cancer Model | Mechanism of Action | Key Proteins/Pathways Involved | Reference |

|---|---|---|---|

| Gastric Carcinoma | Apoptosis Induction | Loss of Mitochondrial Membrane Potential (MMP), Increased Reactive Oxygen Species (ROS), Downregulation of m-TOR/PI3K/AKT pathway | nih.govjbuon.com |

| Oral Squamous Cell Carcinoma | Cell Cycle Arrest (G0/G1 phase), Apoptosis Induction | Regulation of CDK1/Cyclin B1, Downregulation of Bcl-2, Upregulation of Bax and Caspase-3, TOP2A-mediated pathway | spandidos-publications.comnih.gov |

| Human Glioma | Apoptosis Induction | DNA Damage, Regulation of epigenetic factors | researchgate.net |

Research on Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that this compound can suppress these processes. In studies on human gastric carcinoma AGS cells, this compound was found to considerably inhibit both cell migration and invasion. jbuon.com This effect is linked to its ability to downregulate key signaling pathways involved in cell motility and tumor progression, such as the m-TOR/PI3K/AKT signaling pathway. nih.govjbuon.com By inhibiting these pathways, this compound can potentially reduce the metastatic potential of cancer cells. nih.gov

Synergistic Effects with Established Chemotherapeutic Agents

This compound has been shown to work synergistically with certain conventional chemotherapy drugs, enhancing their antitumor effects. spandidos-publications.comnih.gov A notable example is its combination with pingyangmycin (PYM) in the treatment of oral squamous cell carcinoma (OSCC) cells. spandidos-publications.comnih.gov Studies have demonstrated that this compound significantly enhances the suppressive effects of PYM on OSCC cell proliferation and apoptosis. spandidos-publications.comresearchgate.net

The combined treatment of this compound and PYM resulted in increased cell cycle arrest and a greater induction of apoptosis than either agent alone. spandidos-publications.com This synergistic effect is mediated, at least in part, through the regulation of DNA topoisomerase II α (TOP2A). spandidos-publications.comnih.gov Importantly, while enhancing the toxicity of PYM towards cancer cells, this compound was also found to decrease PYM-induced toxicity in normal oral epithelial cells, suggesting a potential protective effect on healthy tissues during chemotherapy. spandidos-publications.comnih.gov

Metabolic Regulation by this compound

This compound (also referred to as 3-caffeoylquinic acid or 3-CQA) has demonstrated beneficial effects on glucose and lipid metabolism, particularly in the context of insulin (B600854) resistance. wu.ac.thresearchgate.net In studies using rat models with insulin resistance induced by a high-fat, high-fructose diet, treatment with this compound led to significant improvements in metabolic health. researchgate.net

The compound was shown to reduce fasting blood glucose, insulin, and leptin levels, while improving oral glucose tolerance. researchgate.net It also normalized lipid profiles and reduced triglyceride accumulation in the liver. researchgate.net The mechanisms behind these effects involve the downregulation of genes responsible for lipid synthesis (lipogenesis) and glucose production (gluconeogenesis) in the liver. wu.ac.thresearchgate.net Specifically, it decreased the expression of SREBP1c, FAS, GPAT, PEPCK, and G6Pase. wu.ac.th

Furthermore, this compound enhances glucose uptake in muscle tissue by increasing the expression of the GLUT4 gene and protein. wu.ac.th This is associated with increased phosphorylation of AKT and AMPK in skeletal muscle, indicating an enhancement of insulin signaling pathways. researchgate.net Research also suggests that this compound can alleviate lipid accumulation by downregulating miR-34a, which in turn activates the SIRT1/AMPK pathway, a key regulator of cellular lipid metabolism. mdpi.com

| Metabolic Process | Effect of this compound | Key Genes/Pathways Modulated | Reference |

|---|---|---|---|

| Glucose Metabolism | Improves glucose tolerance, reduces fasting blood glucose | Downregulates PEPCK and G6Pase (gluconeogenesis), Upregulates muscle GLUT4 expression (glucose uptake) | wu.ac.thresearchgate.net |

| Lipid Metabolism | Reduces hepatic triglyceride accumulation, normalizes lipid profiles | Downregulates SREBP1c, FAS, GPAT (lipogenesis), Downregulates miR-34a, Activates SIRT1/AMPK pathway | wu.ac.thresearchgate.netmdpi.com |

| Insulin Signaling | Enhances insulin sensitivity | Increases phosphorylation of AKT and AMPK in skeletal muscle | researchgate.net |

Investigations in Diabetes Mellitus Models

This compound, also known as 3-caffeoylquinic acid (3-CQA), has been the subject of investigation in animal models of type 2 diabetes mellitus to elucidate its potential therapeutic effects on metabolic dysregulation. A prominent study utilized a rat model of insulin resistance induced by a high-fat-high-fructose diet (HFFD), which mimics the metabolic abnormalities characteristic of type 2 diabetes. In this model, the administration of this compound resulted in significant improvements in key diabetic markers. wu.ac.th

Compared to the untreated HFFD control group, rats treated with this compound exhibited markedly reduced fasting blood glucose, insulin, and leptin levels. wu.ac.thwu.ac.th Furthermore, an oral glucose tolerance test (OGTT), a measure of how efficiently the body handles a glucose load, showed significant improvement in the this compound-treated group. wu.ac.thwu.ac.th These findings suggest that this compound can positively influence glucose metabolism in a diabetic state. The research also pointed to an increase in serum adiponectin, a hormone that plays a beneficial role in glucose regulation and insulin sensitivity. wu.ac.thwu.ac.th

The table below summarizes the key metabolic parameters affected by this compound in the HFFD-induced diabetic rat model. wu.ac.th

| Parameter | HFFD Control Group | This compound Group | Outcome of this compound Treatment |

| Fasting Blood Glucose | Significantly Increased | Significantly Reduced | Improved glycemic control |

| Serum Insulin | Significantly Increased | Significantly Reduced | Enhanced insulin sensitivity |

| Oral Glucose Tolerance | Impaired | Significantly Improved | Better glucose disposal |

| Serum Leptin | Significantly Increased | Significantly Reduced | Potential impact on energy regulation |

| Serum Adiponectin | No significant change reported | Increased | Improved insulin sensitivity |

Amelioration of Insulin Resistance and Glucose Homeostasis Dysfunction

The mechanisms underlying the beneficial effects of this compound on glucose homeostasis involve actions on key tissues responsible for glucose metabolism, primarily the liver and skeletal muscle. Research indicates that this compound can ameliorate insulin resistance, a core defect in type 2 diabetes where cells fail to respond effectively to insulin. wu.ac.th

In skeletal muscle, a primary site for glucose uptake from the blood, this compound enhances glucose transport. It achieves this by increasing the expression of the glucose transporter 4 (GLUT4) gene and protein. wu.ac.th GLUT4 is the principal insulin-regulated glucose transporter, and its increased presence in muscle cells facilitates more efficient clearance of glucose from the circulation. Furthermore, this compound has been found to increase the phosphorylation of Akt and AMP-activated protein kinase (AMPK) in skeletal muscle, key signaling molecules that promote insulin sensitivity and glucose uptake. wu.ac.th

The table below details the molecular mechanisms by which this compound improves insulin resistance and glucose homeostasis. wu.ac.th

| Target Tissue | Molecular Target | Effect of this compound | Consequence for Glucose Homeostasis |

| Liver | PEPCK gene expression | Suppression | Reduced hepatic glucose production |

| Liver | G6Pase gene expression | Suppression | Reduced hepatic glucose production |

| Skeletal Muscle | GLUT4 gene and protein expression | Increased | Enhanced muscle glucose uptake |

| Skeletal Muscle | Akt phosphorylation | Increased | Improved insulin signaling |

| Skeletal Muscle | AMPK phosphorylation | Increased | Enhanced insulin sensitivity and glucose uptake |

Effects on Lipid Metabolism and Hepatic Steatosis (Non-Alcoholic Fatty Liver Disease/Non-Alcoholic Steatohepatitis)

This compound has demonstrated significant effects on lipid metabolism and the amelioration of hepatic steatosis, a condition characterized by fat accumulation in the liver and a hallmark of non-alcoholic fatty liver disease (NAFLD). In the HFFD rat model, treatment with this compound led to a normalization of serum lipid profiles. wu.ac.thwu.ac.th This included reductions in elevated levels of triglycerides and other lipids.

Histological examination of the liver in these animals revealed that this compound treatment reduced hepatic triglyceride content and decreased the number of lipid droplets, indicating a clear improvement in hepatic steatosis. wu.ac.th The molecular mechanisms for these effects involve the downregulation of genes responsible for lipid synthesis (lipogenesis) in the liver. This compound was found to significantly reduce the expression of sterol regulatory element-binding protein 1c (SREBP1c), fatty acid synthase (FAS), and glycerol-3-phosphate acyltransferase (GPAT), all of which are key regulators of fatty acid and triglyceride synthesis. wu.ac.th

In vitro studies using HepG2 liver cells have corroborated these findings. In a model of NAFLD where lipid accumulation was induced by oleic acid, this compound (referred to as 5-CQA in this particular study, which can be a point of confusion in nomenclature) improved intracellular lipid accumulation. mdpi.com It did so by downregulating SREBP1 and FASN, as well as SREBP2 and HMG-CoA reductase (HMGCR), which are involved in cholesterol synthesis. mdpi.com The same study also showed that this compound increased the expression of enzymes involved in fatty acid β-oxidation, the process of breaking down fatty acids for energy. This was linked to the downregulation of miR-34a, leading to the activation of the SIRT1/AMPK pathway. mdpi.com

The table below summarizes the effects of this compound on lipid metabolism and hepatic steatosis.

| Aspect of Lipid Metabolism | Finding in HFFD Rat Model | Finding in In Vitro HepG2 Cell Model |

| Serum Lipid Profile | Normalized | Not applicable |

| Hepatic Triglyceride Content | Reduced | Reduced intracellular lipid accumulation |

| Hepatic Lipogenesis Genes (SREBP1c, FAS, GPAT) | Expression suppressed | Expression of SREBP1, FASN, SREBP2, HMGCR downregulated |

| Fatty Acid Oxidation | Not a primary mechanism observed | Expression of β-oxidation enzymes increased |

| Key Signaling Pathway | - | Activation of SIRT1/AMPK pathway |

Renoprotective Effects in Diabetic Nephropathy Models

Research on the specific effects of this compound (3-caffeoylquinic acid) in diabetic nephropathy is limited. However, studies on the broader category of chlorogenic acids have demonstrated significant renoprotective effects in animal models of this diabetes complication. Diabetic nephropathy is a leading cause of end-stage renal disease, and its pathology involves oxidative stress and inflammation.

In diabetic rat models, administration of chlorogenic acid has been shown to improve kidney function. nih.gov This is evidenced by significant decreases in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, as well as a reduction in urinary protein excretion, all of which are key markers of kidney damage. nih.gov Pathological examination of kidney tissue in these studies revealed that chlorogenic acid treatment reduced glomerular hypertrophy and mesangial matrix expansion, which are structural abnormalities characteristic of diabetic nephropathy. nih.gov

The mechanisms behind these protective effects are linked to the antioxidant and anti-inflammatory properties of chlorogenic acid. It has been shown to decrease levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in the kidneys. nih.gov Furthermore, chlorogenic acid can inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, through the activation of the Nrf2 pathway. nih.gov It also reduces the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the kidney. nih.gov

The table below summarizes the renoprotective effects observed with chlorogenic acid in diabetic nephropathy models.

| Parameter/Marker | Effect of Chlorogenic Acid Treatment | Underlying Mechanism |

| Serum Creatinine | Significantly Decreased | Improved renal function |

| Blood Urea Nitrogen (BUN) | Significantly Decreased | Improved renal function |

| Urinary Protein Excretion | Significantly Decreased | Reduced glomerular damage |

| Kidney Oxidative Stress (MDA) | Decreased | Antioxidant activity |

| Kidney Antioxidant Enzymes (SOD, GSH-Px) | Activity Increased | Antioxidant activity |

| NLRP3 Inflammasome | Activation Inhibited | Anti-inflammatory action |

| Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Expression Reduced | Anti-inflammatory action |

Cardiovascular Health Research of this compound

Studies on Endothelial Function and Vascular Protective Mechanisms

While specific studies focusing solely on this compound (3-caffeoylquinic acid) and endothelial function are not widely available, research on chlorogenic acids, in general, has provided insights into their vascular protective effects. Endothelial dysfunction, characterized by impaired vasodilation and a pro-inflammatory state of the cells lining blood vessels, is an early step in the development of cardiovascular disease.

Studies have shown that chlorogenic acid can improve endothelial function by enhancing the bioavailability of nitric oxide (NO), a key molecule for vasodilation. nih.gov In spontaneously hypertensive rats, chlorogenic acid improved acetylcholine-induced endothelium-dependent vasodilation in the aorta. nih.gov This effect is linked to a reduction in oxidative stress within the vasculature. Chlorogenic acid has been found to decrease the production of superoxide anions by inhibiting vascular NADPH oxidase activity, a major source of reactive oxygen species in blood vessels. nih.gov

Furthermore, research on human aortic endothelial cells (HAECs) has demonstrated that chlorogenic acid can protect these cells from oxidant-induced damage. sigmaaldrich.com It was found to increase NO production in a dose-dependent manner. The mechanism for this appears to be, in part, through the induction of heme oxygenase-1 (Hmox-1), an enzyme with protective effects against oxidative stress, and by increasing the dimerization of endothelial nitric oxide synthase (eNOS), which enhances its activity. sigmaaldrich.com

The table below outlines the observed effects of chlorogenic acid on endothelial function.

| Aspect of Endothelial Function | Observed Effect of Chlorogenic Acid | Proposed Mechanism |

| Endothelium-Dependent Vasodilation | Improved | Increased NO bioavailability |

| Nitric Oxide (NO) Production | Increased | Enhanced eNOS activity |

| Vascular Oxidative Stress | Reduced | Inhibition of NADPH oxidase activity |

| Heme Oxygenase-1 (Hmox-1) | Expression Induced | Cellular defense against oxidative stress |

| Endothelial Cell Viability | Increased under oxidative stress | Protection against oxidant-induced damage |

Modulation of Lipid Profiles and Potential in Atherosclerosis Prevention

This compound has been shown to favorably modulate lipid profiles, which is a key strategy in the prevention of atherosclerosis, the underlying cause of most heart attacks and strokes. In a study using rats fed a high-fat-high-fructose diet, administration of this compound led to the normalization of their lipid profiles. wu.ac.th This suggests a potential role in managing dyslipidemia, a major risk factor for atherosclerosis.

The broader class of chlorogenic acids has been more extensively studied in the context of atherosclerosis. Atherosclerosis is an inflammatory disease initiated by the accumulation of lipids, particularly oxidized low-density lipoprotein (oxLDL), within the artery wall, leading to the formation of foam cells and atherosclerotic plaques. nih.gov Research in ApoE-deficient mice, a common model for atherosclerosis, has shown that chlorogenic acid can significantly reduce the development of atherosclerotic lesions. nih.gov

The potential anti-atherosclerotic mechanisms of chlorogenic acids are multifaceted. They have been shown to promote cholesterol efflux from macrophages, a process that is crucial for preventing the formation of foam cells. nih.gov This is achieved by increasing the expression of key cholesterol transporters like ABCA1 and ABCG1, via the activation of nuclear receptors such as PPARγ and LXRα. nih.gov By facilitating the removal of cholesterol from cells in the artery wall, chlorogenic acids may help to prevent or slow the progression of plaque formation. Additionally, their antioxidant properties can reduce the oxidation of LDL, a critical initiating event in atherosclerosis. nih.gov

The table below summarizes the effects of this compound and the broader class of chlorogenic acids on lipid profiles and atherosclerosis.

| Aspect | Finding (this compound) | Finding (Chlorogenic Acids - General) |

| Serum Lipid Profile | Normalized in HFFD rats | Improved lipid profiles |

| Atherosclerotic Lesion Development | Not specifically studied | Reduced in ApoE-deficient mice |

| Cholesterol Efflux from Macrophages | Not specifically studied | Stimulated |

| Expression of ABCA1 and ABCG1 | Not specifically studied | Increased |

| Activation of PPARγ and LXRα | Not specifically studied | Increased |

| LDL Oxidation | Not specifically studied | Inhibited (due to antioxidant properties) |

Research on Antimicrobial and Antiviral Activities of this compound

This compound, a significant isomer of chlorogenic acid, has been identified in scientific literature as a natural polyphenolic compound possessing a range of bioactive properties, including antimicrobial and antiviral effects. nih.govresearchgate.net Research has highlighted its potential in combating various pathogens, although studies are less extensive compared to its more common isomer.

The antiviral activity of this compound has been particularly noted in the context of the human immunodeficiency virus (HIV). It was identified as an active anti-HIV compound from Morus alba L. (Moraceae). Studies have shown that this compound can significantly suppress HIV-1 infection, possibly by affecting sarcoma, the epidermal growth factor receptor, and hemopoietic cell kinase. researchgate.net In one study, it was observed to markedly reduce the total reverse transcriptase gene expression, a critical enzyme for HIV replication. researchgate.net

In addition to its antiviral potential, this compound is recognized for its general antibacterial and antifungal properties. nih.govresearchgate.net High levels of this compound, along with chlorogenic acid, in immature peaches have been correlated with reduced infection by the fungus Monilinia laxa. This protective effect is thought to occur through the interference with the fungus's melanin (B1238610) biosynthesis pathway. mdpi.com While broad-spectrum antibacterial activity is attributed to this compound, specific details on the bacterial species it targets and its mechanisms of action are areas requiring further investigation. nih.gov

The table below summarizes key research findings on the antimicrobial and antiviral activities of this compound.

| Activity Type | Target Organism/Virus | Key Research Finding |

| Antiviral | Human Immunodeficiency Virus (HIV-1) | Identified as an active anti-HIV compound from Morus alba L.; significantly reduces total reverse transcriptase gene expression. researchgate.net |

| Antifungal | Monilinia laxa (fungus) | High levels in immature peaches interfere with fungal melanin biosynthesis, reducing infection. mdpi.com |

| General Antimicrobial | Bacteria and Fungi | Acknowledged to possess general antibacterial and antifungal properties. nih.govresearchgate.net |

Role of this compound in Plant Defense Mechanisms and Plant Immunity

This compound, as a member of the chlorogenic acids (CGAs) family, plays a significant role in the complex defense systems of plants. mdpi.comresearcher.life These phenolic compounds are crucial secondary metabolites that help plants contend with a variety of biotic and abiotic stresses, including pathogen attacks and herbivory. mdpi.commdpi.com

The synthesis and accumulation of CGAs, including this compound, are integral to a plant's induced defense response. When a plant is attacked by herbivores or infected by pathogens, it often increases the production of these compounds in the affected tissues. mdpi.com This response enhances the plant's natural resistance. For example, research on tree ferns has shown a significant positive correlation between the presence of this compound and the plant's defense response, suggesting its active role in immunity. researchgate.net The production of this compound can also be influenced by environmental cues like light, indicating its role in a plant's broader strategy for chemical defense and adaptation. researchgate.net

In the context of plant-insect interactions, the role of this compound can be multifaceted. While high concentrations of CGAs in plant tissues are generally considered a defense mechanism that deters feeding by insects, some herbivores have evolved counter-mechanisms. nih.govnih.gov For instance, the armyworm (Spodoptera litura) has been found to detoxify the more abundant chlorogenic acid by converting it into the less toxic this compound isomer using a carboxylesterase enzyme. iiserpune.ac.in This finding illustrates a dynamic co-evolutionary relationship between plants and insects, where the plant's chemical defenses are met with specific metabolic adaptations by the herbivore.

Advanced Methodologies in Neochlorogenic Acid Research

Advanced Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis of Neochlorogenic Acid

Modern analytical chemistry provides powerful tools for the precise separation, identification, and quantification of this compound in complex matrices, ranging from plant extracts to biological fluids.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the quantitative analysis of this compound. A key aspect of successful HPLC analysis is the selection of appropriate stationary and mobile phases to achieve optimal separation from its isomers, such as chlorogenic and cryptochlorogenic acid. nih.govakjournals.comresearchgate.net

One established HPLC-UV method utilizes a C18 column for the simultaneous determination of this compound and its isomers. akjournals.com The detection wavelength is often set around 326 nm, which corresponds to the maximum absorption for these phenolic acids. akjournals.com The linearity of these methods is typically excellent, with concentration ranges spanning from micrograms to milligrams per milliliter, demonstrating their suitability for a wide array of applications. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Supelcosil LC-18 (250 x 4.6 mm, 5 µm) | turkjps.org |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.2% o-phosphoric acid in water | turkjps.org |

| Detection Wavelength | 326 nm | akjournals.com |

| Linear Range Example | 0.32 to 477.00 µg/mL | nih.gov |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) Applications

For a more in-depth qualitative analysis and metabolite profiling, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) has become an indispensable tool. cjnmcpu.comnih.gov This technique offers high resolution, enhanced sensitivity, and accurate mass measurements, which are critical for identifying this compound and its metabolites in complex biological samples like plasma, urine, and feces. cjnmcpu.comresearchgate.net

In comparative metabolism studies, UHPLC-Q-TOF MS has been employed to screen and characterize the metabolites of this compound and its isomers. cjnmcpu.comnih.gov This approach allows for the comprehensive profiling of metabolic fates, revealing similarities and differences between these closely related compounds. cjnmcpu.comnih.gov A study successfully identified 43 metabolites of this compound in rats, showcasing the power of this technique in metabolic research. cjnmcpu.comnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the quantitative bioanalysis of this compound due to its superior sensitivity and specificity. sci-hub.senih.govresearchgate.net This method is particularly well-suited for pharmacokinetic studies, where the concentration of the analyte in biological matrices is often very low. sci-hub.senih.govscience.gov

A UPLC-MS/MS method was developed for the simultaneous determination of this compound and other compounds in rat plasma. sci-hub.senih.gov The use of a triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive detection. sci-hub.senih.gov This methodology has been successfully applied to pharmacokinetic studies, providing crucial data on the absorption, distribution, metabolism, and excretion of this compound. sci-hub.senih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | Acquity BEH C18 (100 × 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient elution with 0.2% acetic acid–methanol | nih.gov |

| Detection | Triple quadrupole tandem mass spectrometer with electrospray ionization (negative ion mode) | sci-hub.senih.gov |

| Lower Limit of Quantification (LLOQ) | 0.050 µg/mL in rat plasma | sci-hub.se |

Development and Application of Cell-Based and In Vitro Assay Systems for Biological Evaluation

Cell-based and in vitro assays are fundamental in screening and elucidating the biological activities of this compound at the cellular and molecular levels. These assays provide initial insights into its potential therapeutic effects and mechanisms of action. nih.govmdpi.comnih.gov

This compound has been investigated for its anti-inflammatory properties using various cell models. nih.govnih.gov For instance, in lipopolysaccharide (LPS)-stimulated A549 lung cells, this compound was shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov Similarly, its effects on lipid accumulation have been studied in oleic acid-induced HepG2 cells as an in vitro model for nonalcoholic fatty liver disease. mdpi.com Other studies have explored its anti-cancer potential by measuring cell proliferation in human colon cancer cell lines (Caco-2) and gastric carcinoma cells. nih.govuark.edu

Utilization of In Vivo Animal Models for Efficacy and Mechanistic Studies

To validate the findings from in vitro studies and to understand the physiological relevance of this compound's effects, in vivo animal models are employed. These models are crucial for assessing efficacy and dissecting the underlying mechanisms in a whole-organism context.

Animal models of asthma, induced by ovalbumin, have been used to demonstrate that this compound can attenuate airway hyperresponsiveness and inflammation. nih.gov In the context of metabolic diseases, rats fed a high-fat, high-fructose diet were used to show that this compound can improve glucose and lipid metabolism. wu.ac.th Furthermore, the anti-cancer activity of this compound has been evaluated in vivo using nude mice xenograft models with human gastric carcinoma cells. nih.gov These studies provide compelling evidence for the therapeutic potential of this compound across different disease models.

Computational and Systems Biology Approaches in this compound Research

The integration of computational and systems biology approaches with experimental data offers a powerful strategy to unravel the complex mechanisms of action of this compound. Network pharmacology, in particular, has emerged as a valuable tool in this regard. cjnmcpu.comnih.gov